5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features a benzimidazole moiety, a pyrrolone ring, and a dimethoxybenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Construction of the pyrrolone ring: This step may involve cyclization reactions starting from appropriate precursors.
Introduction of the dimethoxybenzyl group: This can be done via alkylation reactions using 2,4-dimethoxybenzyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride might be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides could be employed under various conditions (acidic, basic, or neutral).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine
Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.
Pyrrolone derivatives: Compounds with a pyrrolone ring are often studied for their pharmacological properties.
Dimethoxybenzyl derivatives: These compounds are explored for their potential in medicinal chemistry.
Uniqueness
The uniqueness of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” lies in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
The compound 5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the dimethoxybenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following sections detail specific biological activities observed in studies.
Anticancer Activity
-
Inhibition of Cell Proliferation :
- The compound demonstrated potent inhibition of proliferation in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 3.0 µM to 10 µM , indicating strong efficacy compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
- Mechanism of Action :
- Molecular Docking Studies :
Case Studies
Several studies have evaluated the biological activity of this compound:
Study 1: In Vitro Evaluation
A study conducted on various human cancer cell lines reported that the compound exhibited significant cytotoxic effects with IC50 values below 10 µM . The highest activity was recorded against the MCF-7 cell line, where it showed an IC50 of 5.08 µM .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways activated by this compound. Results indicated that it not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways, evidenced by changes in mitochondrial membrane potential and the release of cytochrome c .
Data Summary Table
Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antiproliferative | A549 | 3.0 | Apoptosis via caspase activation |
Antiproliferative | MCF-7 | 5.08 | Inhibition of VEGFR-2 |
Cytotoxicity | HCT116 | <10 | Mitochondrial pathway activation |
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(2,4-dimethoxyphenyl)methyl]-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-13-8-7-12(17(9-13)27-2)10-24-11-16(25)18(19(24)21)20-22-14-5-3-4-6-15(14)23-20/h3-9,21,25H,10-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFIOFBZTHRRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.